molecular formula C6H6I2N2 B1427490 3,5-Diiodo-4-methylpyridin-2-amine CAS No. 1353101-03-7

3,5-Diiodo-4-methylpyridin-2-amine

Cat. No.: B1427490
CAS No.: 1353101-03-7
M. Wt: 359.93 g/mol
InChI Key: GQJUUCBPQJIGAY-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methylpyridin-2-amine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two iodine atoms at positions 3 and 5, a methyl group at position 4, and an amino group at position 2 on the pyridine ring. Pyridine derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-methylpyridin-2-amine typically involves the iodination of 4-methylpyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of automated reactors and precise control of reaction parameters are essential for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Diiodo-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-methylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-4-methylpyridin-2-amine is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atoms enhance its ability to participate in halogen bonding, making it a valuable compound in the design of pharmaceuticals and materials with specific properties .

Properties

IUPAC Name

3,5-diiodo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUUCBPQJIGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742641
Record name 3,5-Diiodo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-03-7
Record name 3,5-Diiodo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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